An In-depth Technical Guide to 4-Phenylbenzoyl Chloride: Molecular Structure, Synthesis, and Applications
An In-depth Technical Guide to 4-Phenylbenzoyl Chloride: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylbenzoyl chloride, also known as 4-biphenylcarbonyl chloride, is a pivotal bifunctional reagent in modern organic synthesis. Its molecular architecture, featuring a reactive acyl chloride group appended to a rigid biphenyl scaffold, makes it an invaluable building block for the construction of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, a validated synthetic protocol with mechanistic insights, and a survey of its applications, particularly within the pharmaceutical and materials science sectors. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery, process development, and materials innovation.
Introduction: The Versatility of a Biphenyl Scaffold
4-Phenylbenzoyl chloride (C₁₃H₉ClO) is a crystalline solid that serves as a highly reactive intermediate in a multitude of organic transformations.[1] Its utility stems from the electrophilic nature of the acyl chloride, which readily participates in reactions with a wide array of nucleophiles to form stable amide, ester, and ketone linkages.[1][2] The presence of the biphenyl moiety imparts significant rigidity, thermal stability, and unique photophysical properties to the resulting derivatives, making it a desirable structural motif in drug design and high-performance polymers.[3] This guide will delve into the fundamental chemical and physical properties of 4-phenylbenzoyl chloride, providing the in-depth knowledge necessary for its effective and safe utilization in a laboratory setting.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-phenylbenzoyl chloride consists of a benzoyl chloride group in which the hydrogen atom at position 4 is substituted by a phenyl group. This biphenyl core is a key determinant of the molecule's properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉ClO | [1] |
| Molecular Weight | 216.66 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 111-116 °C | [3] |
| Boiling Point | 160 °C at 2 mmHg | [3] |
| CAS Number | 14002-51-8 | [1] |
| Solubility | Insoluble in water (hydrolyzes); soluble in organic solvents like benzene and chloroform. | [1] |
Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl
The planarity of the biphenyl system can be influenced by the rotational freedom around the central carbon-carbon single bond, which in turn can affect the electronic and steric properties of the molecule in different chemical environments.
Spectroscopic Characterization: A Fingerprint of the Molecule
Accurate characterization of 4-phenylbenzoyl chloride is paramount for its use in synthesis. The following sections detail its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 4-phenylbenzoyl chloride is characterized by a series of multiplets in the aromatic region. Due to the complex coupling patterns of the two phenyl rings, precise assignment requires advanced NMR techniques. However, a general interpretation is as follows:
-
δ 8.10-8.20 (m, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.60-7.80 (m, 4H): Aromatic protons of the biphenyl system.
-
δ 7.40-7.55 (m, 3H): Remaining aromatic protons.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.
-
δ ~168 ppm: Carbonyl carbon (C=O).
-
δ ~146 ppm: Quaternary carbon of the biphenyl linkage.
-
δ ~139 ppm: Quaternary carbon of the biphenyl linkage.
-
δ ~132 ppm: Aromatic CH carbons.
-
δ ~130 ppm: Aromatic CH carbons.
-
δ ~129 ppm: Aromatic CH carbons.
-
δ ~128 ppm: Aromatic CH carbons.
-
δ ~127 ppm: Aromatic CH carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O stretch (acyl chloride) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1200 | Strong | C-O stretch |
| ~850 | Strong | C-Cl stretch |
The strong absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in an acyl chloride and serves as a reliable diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 4-phenylbenzoyl chloride exhibits a distinct fragmentation pattern.
-
m/z 216/218: Molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl).
-
m/z 181: Loss of a chlorine radical ([M-Cl]⁺), a common fragmentation pathway for acyl chlorides. This is often the base peak.
-
m/z 152: Subsequent loss of a carbonyl group (CO) from the m/z 181 fragment, resulting in the biphenyl radical cation.
-
m/z 153: Biphenyl cation.
Synthesis of 4-Phenylbenzoyl Chloride: A Validated Protocol
The most common and efficient method for the synthesis of 4-phenylbenzoyl chloride is the reaction of 4-phenylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement and elimination of sulfur dioxide and a proton to form the acyl chloride. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.
Caption: Synthesis of 4-Phenylbenzoyl Chloride from 4-Phenylbenzoic Acid.
Experimental Protocol
Materials:
-
4-Phenylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylbenzoic acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at room temperature. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases (can be monitored by bubbling the off-gas through a basic solution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 4-phenylbenzoyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation to yield a white to off-white crystalline solid.
Applications in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, and 4-phenylbenzoyl chloride serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).
While direct, publicly available synthetic routes for many commercial drugs are proprietary, the utility of 4-phenylbenzoyl chloride and its derivatives as key intermediates is evident in the patent literature and academic research. For instance, the structural motif is found in compounds investigated for their cytotoxic and antiparasitic activities.[4] The formation of DNA adducts by compounds derived from 4-phenylbenzoyl chloride suggests a potential mechanism of action for certain anticancer agents.[4]
A closely related analog, 4-phenoxybenzoyl chloride, is a documented intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , used in the treatment of certain cancers.[5] This highlights the importance of substituted benzoyl chlorides in the synthesis of complex, biologically active molecules.
Caption: General synthetic utility of 4-Phenylbenzoyl Chloride in drug development.
Analytical Methods for Quality Control
Ensuring the purity of 4-phenylbenzoyl chloride is critical for its successful application in synthesis. Gas chromatography (GC) is a commonly employed technique for this purpose.[3]
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.
Typical Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL (of a dilute solution in a suitable solvent like dichloromethane)
This method allows for the separation of 4-phenylbenzoyl chloride from its starting material (4-phenylbenzoic acid) and any potential byproducts. The high reactivity of the acyl chloride necessitates careful sample preparation and handling to prevent hydrolysis prior to analysis.
Safety and Handling
4-Phenylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1][6][7]
-
Hazards: Causes severe skin burns and eye damage.[2][6][7] It is harmful if swallowed or inhaled.[1] It reacts with water to produce hydrochloric acid.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated fume hood.[7]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1] It is incompatible with water, alcohols, and strong bases.[1]
-
Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water.
Conclusion
4-Phenylbenzoyl chloride is a versatile and highly valuable reagent for the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride and a rigid biphenyl core has led to its widespread use in the development of novel pharmaceuticals and high-performance materials. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for its effective and safe application. This guide has provided a detailed overview of these aspects, offering a practical resource for researchers and professionals in the chemical sciences.
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